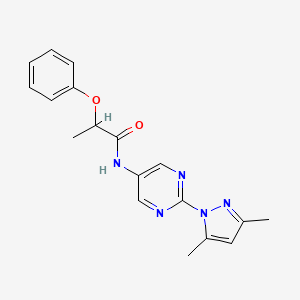
1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea, abbreviated as DFMSU, is a synthetic organic compound. It is a white crystalline solid that has been widely used in the laboratory for scientific research. DFMSU has a wide range of applications in scientific research, including its use as an inhibitor of enzymes, as an inhibitor of protein synthesis, and as a reagent for chemical synthesis. DFMSU has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Acyl-CoA:cholesterol Acyltransferase Inhibitors
Ureidopyridazine derivatives, including compounds related to "1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea," have been studied for their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. These studies aim to correlate the compounds' structural features with their biological activity, highlighting their potential in developing therapeutic agents for cholesterol-related diseases (Gelain et al., 2006).
Supramolecular Structures and Molecular Devices
Research on cyclodextrin complexation and the self-assembly of molecular devices has explored compounds with urea linkages, investigating their photoisomerization behaviors and their ability to form binary complexes. These studies contribute to the understanding of molecular devices and supramolecular chemistry, potentially leading to advancements in material science and nanotechnology (Lock et al., 2004).
Polyurethane–Urea Elastomers
Research on polyurethane–urea elastomers derived from sulphone-containing aromatic diamines, including those related to the compound of interest, has focused on their preparation, morphology, and properties. These materials show promising heat-resistance and mechanical properties, indicating their potential in various industrial applications (Qin et al., 2007).
Hydrogen Bonding and Supramolecular Assembly
Studies on 1,3-bis(m-cyanophenyl)urea and related compounds have explored their ability to form hydrogen bonds, leading to the assembly of supramolecular structures like gels, capsules, and crystals. These findings contribute to the field of crystal engineering and the design of new materials with specific properties (Capacci-Daniel et al., 2015).
Selective Cyclooxygenase Inhibitors
Research on 1,3-diarylurea derivatives, incorporating a methylsulfonyl pharmacophore, has identified potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain pathways. These studies underline the therapeutic potential of such compounds in treating inflammation-related conditions (Zarghi et al., 2008).
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-9-2-5-11(6-3-9)22(20,21)18-14(19)17-13-7-4-10(15)8-12(13)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVHYCFIPGLFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

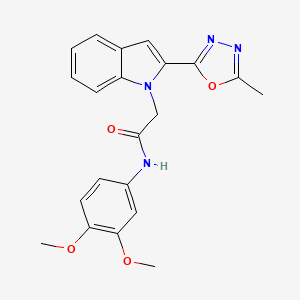
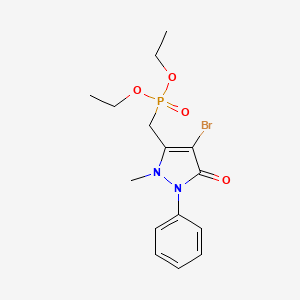

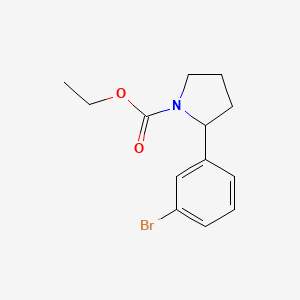
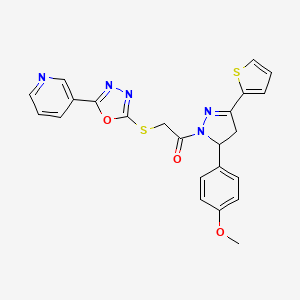
![3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2939540.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2939542.png)
![2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2939543.png)





